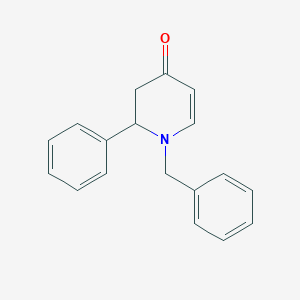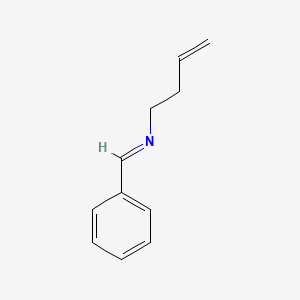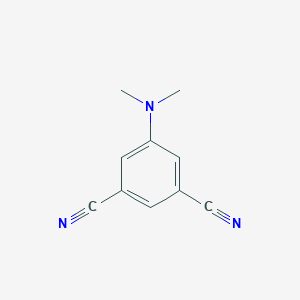
3,5-dicyano-N,N-dimethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dicyano-N,N-dimethylaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of two cyano groups (-CN) attached to the benzene ring at the 3 and 5 positions, and a dimethylamino group (-N(CH₃)₂) attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dicyano-N,N-dimethylaniline typically involves the nitration of N,N-dimethylaniline followed by the introduction of cyano groups. One common method includes the reaction of N,N-dimethylaniline with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 3,5-Dicyano-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
3,5-Dicyano-N,N-dimethylaniline has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3,5-dicyano-N,N-dimethylaniline involves its interaction with molecular targets such as enzymes and receptors. The cyano groups and the dimethylamino group play a crucial role in modulating the compound’s reactivity and binding affinity. The compound can form charge-transfer complexes and undergo redox reactions, influencing various biochemical pathways.
Comparación Con Compuestos Similares
3,4-Dimethylaniline: Similar structure but with methyl groups instead of cyano groups.
N,N-Dimethylaniline: Lacks the cyano groups, making it less reactive in certain chemical reactions.
3,5-Dimethylaniline: Similar structure but with methyl groups instead of cyano groups.
Uniqueness: 3,5-Dicyano-N,N-dimethylaniline is unique due to the presence of cyano groups, which enhance its reactivity and potential applications in various fields. The cyano groups also contribute to the compound’s ability to form charge-transfer complexes, making it valuable in research and industrial applications.
Propiedades
Número CAS |
151453-57-5 |
|---|---|
Fórmula molecular |
C10H9N3 |
Peso molecular |
171.20 g/mol |
Nombre IUPAC |
5-(dimethylamino)benzene-1,3-dicarbonitrile |
InChI |
InChI=1S/C10H9N3/c1-13(2)10-4-8(6-11)3-9(5-10)7-12/h3-5H,1-2H3 |
Clave InChI |
JXXGSRXZVRQCPR-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC(=CC(=C1)C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{4-[(1H-Indol-3-yl)methyl]piperazin-1-yl}-3-phenylprop-2-en-1-one](/img/structure/B12551129.png)
![15-methyl-12-methylsulfanyl-16-phenyl-8-oxa-15,16-diazatetracyclo[9.7.0.02,7.014,18]octadeca-1(18),2,4,6,11,13-hexaen-17-one](/img/structure/B12551130.png)
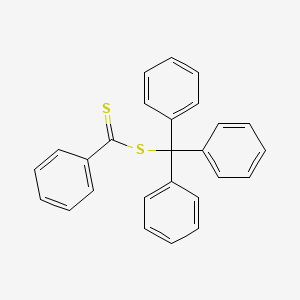

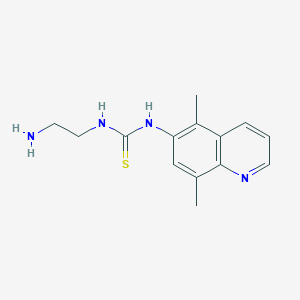

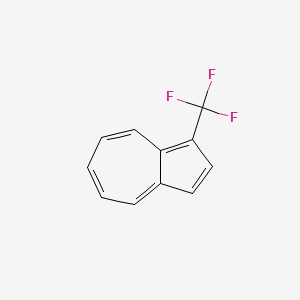
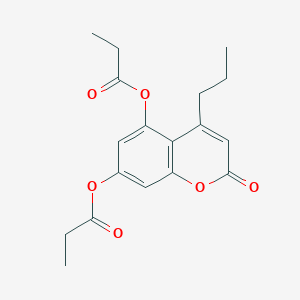
![1-[2-(4-Nitrobenzoyl)phenyl]ethan-1-one](/img/structure/B12551184.png)
![1-Isothiocyanato-4-[(4-pentylphenyl)ethynyl]benzene](/img/structure/B12551188.png)
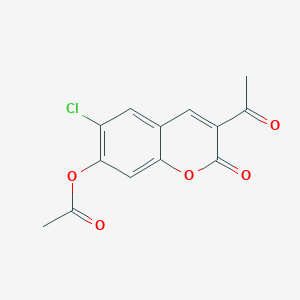
![N-Methyl-N-[3-(4-nitroanilino)propyl]formamide](/img/structure/B12551199.png)
